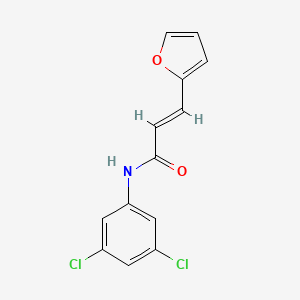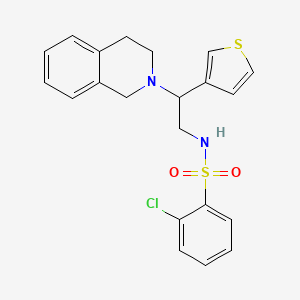
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an organic compound with a complex structure that combines elements from several distinct chemical families. This molecule is primarily known for its applications in scientific research, particularly within the realms of organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a multi-step reaction pathway is typically employed. The synthesis begins with the formation of the core benzenesulfonamide structure, followed by the introduction of the chloro group and the subsequent addition of the isoquinolinyl and thiophenyl moieties. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors. These methods ensure that the compound is produced consistently and cost-effectively.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the isoquinolinyl moiety, potentially leading to dechlorination or hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are typically used under mild conditions.
Reduction: Hydrogen gas or metal hydrides (e.g., sodium borohydride) are common.
Substitution: Strong nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation leads to the formation of sulfoxides or sulfones.
Reduction may produce dechlorinated or fully hydrogenated derivatives.
Substitution reactions result in the formation of new functionalized derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it valuable in material science, particularly in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects is dependent on its application. In a biological context, it may interact with particular enzymes or receptors, influencing biological pathways and processes. The molecular targets and pathways involved often include enzymes responsible for signal transduction or metabolic pathways.
類似化合物との比較
2-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
This compound, with its rich structural characteristics and varied applications, represents a fascinating subject for scientific research across multiple disciplines.
特性
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMTQDPWAPVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)
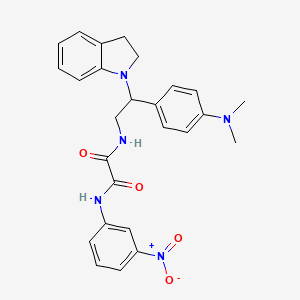
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)
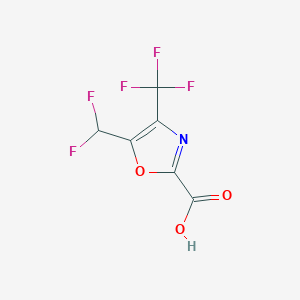
![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)
![methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2748161.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B2748162.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2748164.png)
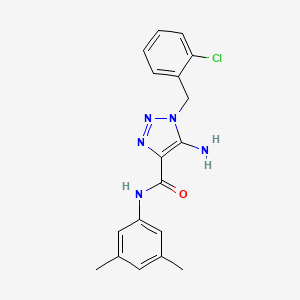
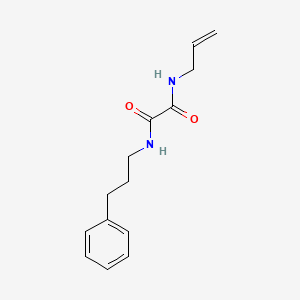
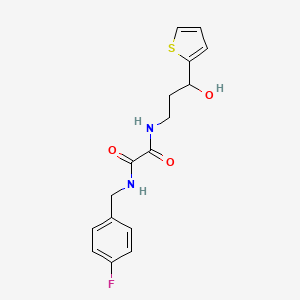
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2748172.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
